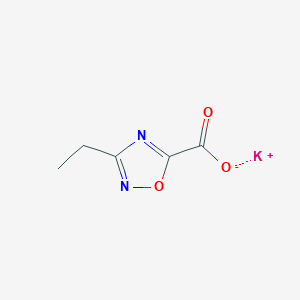![molecular formula C12H21NO3 B6350977 tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate CAS No. 2231666-36-5](/img/structure/B6350977.png)
tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate: is a chemical compound with the molecular formula C11H21NO3S. It is a derivative of carbamic acid and contains a tert-butyl group, which is known for its steric hindrance properties. This compound is used in various chemical and biological applications due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under controlled conditions. One common method involves the use of tert-butyl isocyanate and a cyclohexylamine derivative in the presence of a suitable catalyst. The reaction is carried out at a temperature range of 50-100°C and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates
科学研究应用
Chemistry: In chemistry, tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a protecting group for amines. The tert-butyl group can be easily removed under mild acidic conditions, making it useful for the synthesis of peptides and other biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential use as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants .
作用机制
The mechanism of action of tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate involves the hydrolysis of the carbamate group to release the active form of the compound. This process is catalyzed by enzymes such as esterases and proteases, which cleave the carbamate bond. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects .
相似化合物的比较
- tert-butyl N-[(1R,3R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
- tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Comparison: tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is unique due to the presence of the formyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis. In contrast, similar compounds with hydroxy or amino groups may have different reactivity and applications. For example, the hydroxy derivative is more prone to oxidation, while the amino derivative can participate in amide bond formation .
属性
IUPAC Name |
tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOJUONOHDPHP-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

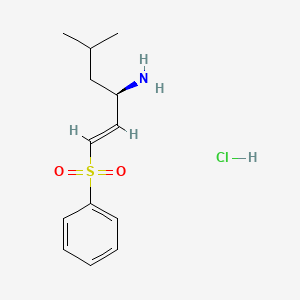
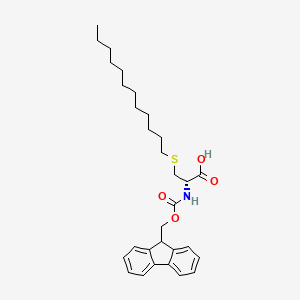
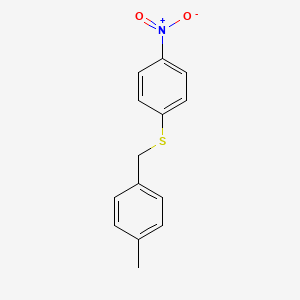


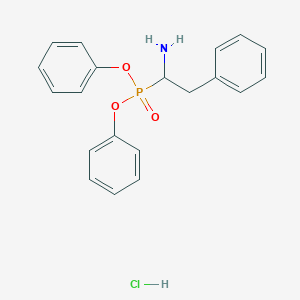
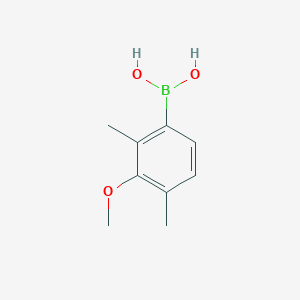
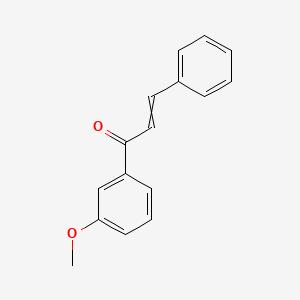
![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)
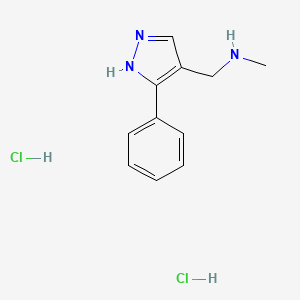
![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl)](/img/structure/B6350991.png)
